2,6-Dimethylphenyl isocyanide
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dimethylphenyl isocyanide can involve various chemical reactions, highlighting its versatility. One method includes the reaction between benzoyl isothiocyanate and 2,6-dimethylphenyl isocyanide, resulting in the formation of a sterically congested ten-membered ring containing the S–S–S moiety in nearly quantitative yield (Yavari & Djahaniani, 2010). Another synthesis approach involves isocyanide insertion into the Palladium−Carbon bond of complexes, showcasing the compound's reactivity and potential for forming complex structures (Delis et al., 1997).
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylphenyl isocyanide and its derivatives has been a subject of study, revealing the compound's ability to form diverse and complex structures. For instance, the dimerization of 2,6-dimethylphenyl isocyanide with MeLi followed by treatment with Me3SiCl gave a title compound adopting a trans configuration, highlighting the molecule's structural flexibility and the role of C—H⋯π interactions in stabilizing these structures (Loroño-González, 2006).
Chemical Reactions and Properties
2,6-Dimethylphenyl isocyanide participates in various chemical reactions, indicating its significant chemical properties. For example, it reacts with benzoyl isothiocyanate in a clean one-pot reaction to afford a complex structure, demonstrating its reactivity and potential in synthetic chemistry (Yavari & Djahaniani, 2010). Additionally, its insertion into the Palladium−Carbon bond of complexes highlights its utility in the formation of complex metal-organic frameworks (Delis et al., 1997).
Scientific Research Applications
Palladium Complexes and Mechanistic Studies
- Palladium Complexes : 2,6-Dimethylphenyl isocyanide (DIC) is used in the formation of palladium complexes. For example, its insertion into the Pd−Me bond of complexes has been studied, demonstrating the compound's utility in complex formation and mechanistic insights (Delis et al., 1997).
Spectroscopy and Nanocrystal Growth
- Spectroscopic Probe : DIC acts as a spectroscopic probe for studying heterogeneous nucleation and deposition of Pd on Ag nanocubes. This use is significant for in situ and real-time analysis in nanocrystal growth (Wu & Qin, 2018).
Chemical Synthesis
- Synthesis of Complex Molecules : DIC has been used in the dimerization process to form complex molecules like N,N′-Bis(2,6-dimethylphenyl)-2-methyl-1-(trimethylsilyl)ethane-1,2-diimine. Such syntheses are important for understanding molecule stabilization and interactions (Loroño-González, 2006).
Organometallic Reactions
- Migratory Insertion in Organometallics : The role of DIC in the migratory insertion of allyl groups in palladium(II) isocyanide complexes provides insights into the interplay between temperature and allyl hapticity, crucial for understanding organometallic reactions (Canovese et al., 2009).
Material Science
- Nanoparticle Research : Research involving DIC with gold and silver nanoparticles has provided insights into the surface enrichment of Ag atoms in Au/Ag alloy nanoparticles. This has implications for understanding the properties of nanoalloys (Kim et al., 2010).
Biochemistry and Protein Studies
- Protein Coordination Studies : DIC has been used as a probe to study Cu(I) coordination in proteins like dopamine-β-monooxygenase. This application is vital for understanding the molecular interactions in biochemistry (Reedy et al., 1995).
Safety And Hazards
When handling 2,6-Dimethylphenyl isocyanide, it is recommended to wash face, hands, and any exposed skin thoroughly. It is advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. It is also advised not to breathe dust, fume, gas, mist, vapors, or spray. This product should be used only outdoors or in a well-ventilated area. Respiratory protection should be worn .
properties
IUPAC Name |
2-isocyano-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJLFZHMJDSJFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182048 | |
Record name | 2,6-Dimethylphenylisonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl isocyanide | |
CAS RN |
2769-71-3 | |
Record name | 2,6-Dimethylphenyl isocyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2769-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylphenyl isocyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002769713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylphenyl isocyanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethylphenylisonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-xylyl isocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-XYLYL ISONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD977ELU5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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